1-(Thiophen-2-yl)prop-2-en-1-one

Descripción general

Descripción

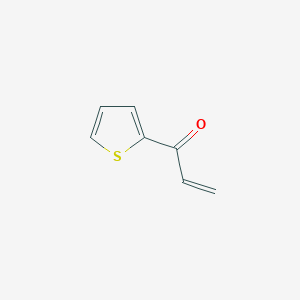

1-(Thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of vinyl ketones It is characterized by the presence of a thiophene ring attached to a vinyl ketone group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the Claisen condensation of ethyl 2-thiophenecarboxylate with an appropriate ketone under the influence of lithium diisopropylamide (LDA) . Another method includes the use of ethyl chloroformate and diisopropylethylamine as reagents .

Industrial Production Methods: Industrial production of thienyl vinyl ketone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and time, are crucial factors in the industrial synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thienyl alcohols.

Substitution: It can participate in substitution reactions, particularly in the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.

Major Products:

Oxidation: Thienyl sulfoxides and sulfones.

Reduction: Thienyl alcohols.

Substitution: Halogenated thienyl vinyl ketones.

Aplicaciones Científicas De Investigación

1-(Thiophen-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: this compound derivatives are explored for their potential use in drug development.

Industry: It is used in the production of polymers and materials with unique electronic properties.

Mecanismo De Acción

The mechanism of action of thienyl vinyl ketone involves its ability to undergo polymerization through radical, cationic, and anionic mechanisms . The stabilization of the produced radical active center is a key factor in its polymerization process. Additionally, its ability to form cross-linked polymers under UV irradiation is of particular interest in materials science .

Comparación Con Compuestos Similares

- Phenyl vinyl ketone

- Methyl vinyl ketone

- Ethyl vinyl ketone

Comparison: 1-(Thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other vinyl ketones. This makes it particularly useful in the synthesis of materials with specific electronic characteristics, such as organic semiconductors . Additionally, the thiophene ring enhances its reactivity in various chemical reactions, making it a versatile compound in organic synthesis.

Actividad Biológica

1-(Thiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic effects across various fields, including anti-diabetic, anti-cancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and detailed research findings.

Chemical Structure and Properties

This compound features a thiophene ring attached to a prop-2-en-1-one moiety. Its structural formula can be represented as follows:

The compound's unique structure contributes to its reactivity and interaction with biological targets.

1. Anti-Diabetic Activity

Recent studies have indicated that this compound derivatives exhibit significant inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an important target in the treatment of type 2 diabetes mellitus.

Key Findings:

- Inhibition of PTP1B: Research shows that certain derivatives, such as AS4, demonstrate potent PTP1B inhibition with an IC50 value of less than 20 μM. The binding interactions at catalytic sites are crucial for their efficacy .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| AS4 | <20 | PTP1B Inhibition |

2. Anti-Cancer Activity

The compound has also been studied for its anti-cancer properties. In vitro assays have shown that it inhibits proliferation in various cancer cell lines.

Case Study:

A study evaluated the anti-proliferative effects of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one on human cancer cell lines, demonstrating significant cytotoxicity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells .

In Vitro Anti-Proliferative Activity:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| HepG2 | 10 |

3. Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by modulating cytokine expression in macrophages. It has been shown to inhibit the expression of Monocyte Chemoattractant Protein-1 (MCP-1), which is involved in inflammatory responses.

Research Insights:

A study reported that 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one reduces MCP-1 expression via the inhibition of reactive oxygen species (ROS) and Akt signaling pathways .

4. Antimicrobial Activity

Chalcone derivatives, including this compound, have demonstrated antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.

Findings:

A recent study highlighted the effectiveness of this compound against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Propiedades

IUPAC Name |

1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS/c1-2-6(8)7-4-3-5-9-7/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRUYUFRXMHMCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.